molecular formula C17H25NO2 B1683037 gamma-Promedol CAS No. 29606-10-8

gamma-Promedol

Cat. No.: B1683037
CAS No.: 29606-10-8
M. Wt: 275.4 g/mol
InChI Key: UVITTYOJFDLOGI-KEYYUXOJSA-N

Description

Trimeperidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
A narcotic analgesic similar to MEPERIDINE;  it exists in four stereoisomers, two of which, the beta (isopromedol) and the gamma (trimeperidine) are active.

Properties

CAS No.

29606-10-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

[(2S,4S,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate

InChI

InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17+/m1/s1

InChI Key

UVITTYOJFDLOGI-KEYYUXOJSA-N

Isomeric SMILES

CCC(=O)O[C@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2

SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dimethylmeperidine
Isopromedol
Promedol
Trimeperidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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